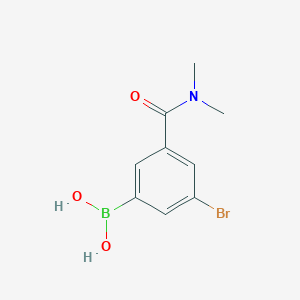

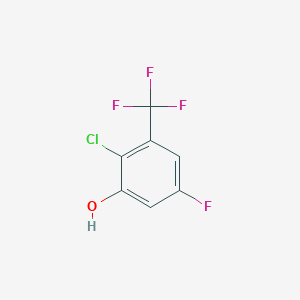

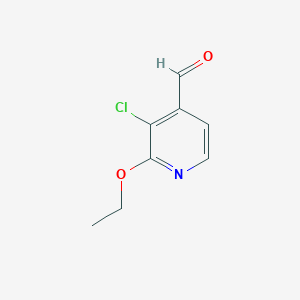

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid

Übersicht

Beschreibung

“2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid” is a derivative of phenylboronic acid . Phenylboronic acid, abbreviated as PhB(OH)2, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Synthesis Analysis

Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Chemical Reactions Analysis

Phenylboronic acid is involved in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

Phenylboronic acid is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The melting point of phenylboronic acid is 216 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Development

Phenylboronic acids and their derivatives play a critical role in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex molecules for pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, illustrates the importance of halogenated phenylboronic acids in synthesizing bioactive compounds (Qiu et al., 2009).

Chemosensors

Phenylboronic acids have been utilized in developing chemosensors due to their ability to form reversible covalent bonds with diols and sugars. This property makes them suitable for detecting various biological and chemical analytes, including glucose, which is vital for diabetes management. The development of electrochemical biosensors based on phenylboronic acid derivatives for glucose sensing is a testament to their versatility and application in health monitoring technologies (Anzai, 2016).

Antioxidant and Biological Activities

Phenylboronic acids are also explored for their biological activities. For example, Chlorogenic Acid, a phenolic compound, has shown promising antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Such compounds are being investigated for their potential in treating metabolic syndrome and related disorders (Santana-Gálvez et al., 2017).

Environmental Applications

In environmental sciences, phenylboronic acids are part of the study for their degradation properties, especially in understanding the breakdown and environmental fate of polyfluoroalkyl chemicals. Research on microbial degradation of such chemicals is crucial for assessing environmental risks and developing strategies for pollution control (Liu & Avendaño, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, and finally reductive elimination . The result is the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also considered environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH can significantly affect the rate of the reaction . The compound is also sensitive to air and moisture, which can affect its stability . Therefore, it’s important to handle and store the compound properly to maintain its efficacy .

Biochemische Analyse

Biochemical Properties

Boronic acids and their esters are known to be involved in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds with them . The nature of these interactions is dependent on the substituents in the aromatic ring .

Cellular Effects

Boronic acids and their esters can influence cell function by interacting with various cellular processes . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids and their esters are known to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids and their esters are known to undergo hydrolysis, and the rate of this reaction is influenced by the pH and the substituents in the aromatic ring .

Metabolic Pathways

Boronic acids and their esters are known to be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids and their esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids and their esters can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVWRWZBKIHJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)CO)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185575 | |

| Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-25-0 | |

| Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.